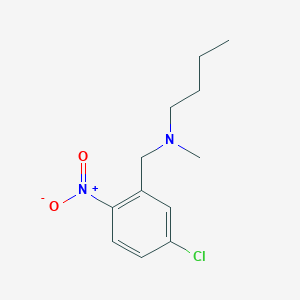
N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the family of organic compounds known as nitrobenzenes, which have a wide range of applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacterial and fungal cells. It has been found to inhibit the activity of enzymes such as enoyl-ACP reductase and dihydrofolate reductase, which are essential for the survival of bacterial and fungal cells.
Biochemical and physiological effects:
N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine for lab experiments is its high purity and stability. It can be easily synthesized using mild conditions and yields a pure product that can be further purified using column chromatography. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and inflammatory diseases. Finally, the potential toxicity of this compound needs to be further studied in order to determine its safety for use in various applications.
Conclusion:
In conclusion, N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have significant antibacterial and antifungal properties, as well as potential applications in cancer treatment and inflammatory diseases. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to the development of new and innovative applications in various fields of scientific research.
Synthesis Methods
The synthesis method of N-(5-chloro-2-nitrobenzyl)-N-methyl-1-butanamine involves the reaction of 5-chloro-2-nitrobenzaldehyde and N-methyl-1-butanamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a pure product that can be further purified using column chromatography.
properties
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-4-7-14(2)9-10-8-11(13)5-6-12(10)15(16)17/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXEZYQSWCASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
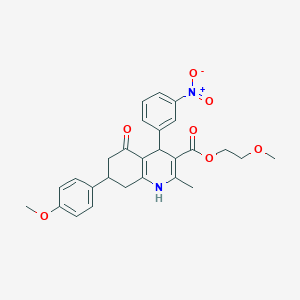
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)
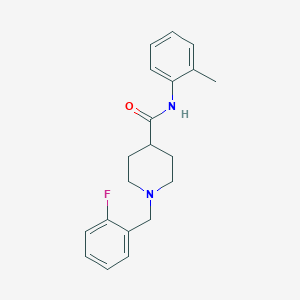
![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)
![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)
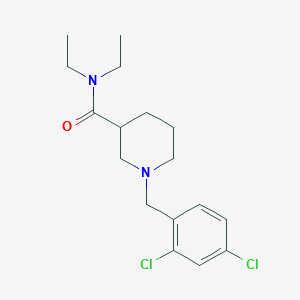
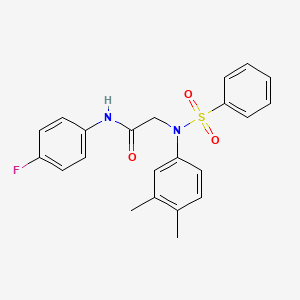
![3,6-dichloro-7-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5211021.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
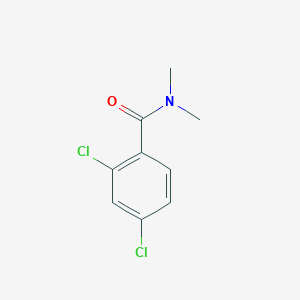
![4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)